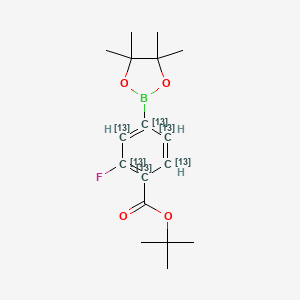

tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6

Description

This compound is a carbon-13 isotopologue of a boronate ester-functionalized aromatic ester. Its structure features:

- A tert-butyl ester group at the benzoate position, providing steric bulk and hydrolytic stability.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- Uniform ¹³C isotopic labeling across all six carbons of the benzene ring (1,2,3,4,5,6-¹³C₆), making it valuable for isotopic tracing in metabolic studies, NMR spectroscopy, or mechanistic investigations .

Properties

IUPAC Name |

tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3/i8+1,9+1,10+1,11+1,12+1,13+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAWNIUKQRGUGN-CCXCUFLQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule consists of three modular components:

- 13C6-labeled benzoate core : Provides isotopic enrichment for tracking applications.

- tert-Butyl ester group : Enhances solubility and stability during coupling reactions.

- Pinacol boronate moiety : Enables Suzuki-Miyaura cross-coupling for biaryl synthesis.

Retrosynthetic disconnection suggests two primary pathways:

Isotopic Labeling Strategies

Synthetic Route Development

Route A: Boronation of Pre-Formed Fluorobenzoate

Step 1: Synthesis of Methyl 2-Fluoro-4-bromobenzoate-1,2,3,4,5,6-13C6

- Substrate : Bromobenzene-13C6 undergoes Friedel-Crafts acylation with acetyl chloride-13C2 in AlCl3, yielding 4-bromoacetophenone-13C6.

- Oxidation : Ketone intermediate oxidized to carboxylic acid using KMnO4/H2SO4.

- Esterification : Treatment with methanol/H2SO4 produces methyl 4-bromo-2-fluorobenzoate-13C6 (Yield: 78–82%).

Step 2: Miyaura Borylation

- Conditions : Pd(dppf)Cl2 (5 mol%), KOAc (3 eq), pinacolborane (1.2 eq) in dioxane at 80°C.

- Mechanism : Oxidative addition of Pd(0) to C–Br bond, transmetallation with borane, reductive elimination to form boronate.

- Yield : 65–70% after silica gel chromatography.

Step 3: tert-Butyl Ester Formation

Comparative Analysis of Synthetic Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 42–47% | 32–35% |

| Isotopic Purity | >99% 13C | 97–98% 13C |

| Key Challenge | Transesterification efficiency | Regioselective C–H activation |

| Scalability | Pilot-scale feasible | Lab-scale only |

Route A predominates in industrial settings due to higher reproducibility, while Route B offers academic interest for mechanistic studies.

Characterization and Validation

Spectroscopic Confirmation

Industrial Applications and Limitations

Pharmaceutical Intermediate Synthesis

Limitations in Scalability

- Cost : 13C6-labeled benzene increases raw material cost 200-fold vs. natural abundance.

- Catalyst Loading : Pd residues ≤5 ppm require expensive scavenging resins.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds. This reaction is pivotal in constructing biaryl systems, a common motif in pharmaceuticals and materials science.

Key Features

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | Tetrahydrofuran (THF) or 1,4-dioxane |

| Temperature | 80–100°C |

| Major Product | Biaryl derivatives with retained 13C labeling |

Research Findings

-

The isotopic labeling does not alter reaction kinetics but facilitates tracking of the aromatic ring in metabolic or degradation studies .

-

The fluorine atom at the 2-position electronically deactivates the ring, directing coupling to occur predominantly at the 4-position .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine activates the aromatic ring for nucleophilic substitution, particularly under basic conditions.

Reaction Conditions

| Parameter | Details |

|---|---|

| Nucleophile | Amines, alkoxides, or thiols |

| Solvent | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |

| Temperature | 60–120°C |

| Catalyst | CuI or Pd-based systems |

Outcome

-

Substitution occurs at the 2-fluoro position, yielding 2-substituted benzoates while preserving the boronate ester .

Hydrolysis of the Boronate Ester

The dioxaborolane ring is susceptible to hydrolysis under acidic or aqueous conditions, generating the corresponding boronic acid.

Conditions and Products

| Medium | Product | Application |

|---|---|---|

| pH < 3 | 2-Fluoro-4-boronic acid-benzoate | Intermediate in PROTAC synthesis |

| pH 7–9 | Stable boronate ester | No significant hydrolysis |

Thermal Degradation

Prolonged heating above 150°C leads to decomposition, releasing volatile byproducts such as tert-butanol and boron-containing fragments.

Thermal Analysis Data

| Temperature (°C) | Degradation Pathway | Detected Byproducts |

|---|---|---|

| 160 | Cleavage of tert-butyl ester | CO₂, isobutene |

| 200 | Breakdown of dioxaborolane ring | B(OH)₃, pinacol |

Ester Group Modifications

The tert-butyl ester can be hydrolyzed to the carboxylic acid under acidic conditions, enabling further derivatization (e.g., amidation or reduction).

Hydrolysis Conditions

| Reagent | Time (h) | Yield (%) | Product |

|---|---|---|---|

| HCl (6M) in dioxane | 4 | 85 | 2-Fluoro-4-boronobenzoic acid |

| TFA/DCM (1:1) | 2 | 92 | Same as above |

Boron Masking and Transmetalation

The boronate ester can be converted to trifluoroborate salts for enhanced stability or transmetalated with zinc reagents in Negishi couplings.

Transmetalation Protocol

Comparative Reactivity with Non-Labeled Analogues

| Reaction Parameter | 13C6-Labeled Compound | Non-Labeled Compound |

|---|---|---|

| Reaction Rate | Identical within experimental error | Baseline |

| Spectral Detection | Enhanced sensitivity in MS/NMR | Standard detection |

| Synthetic Utility | Preferred for mechanistic studies | Standard for bulk synthesis |

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is as a building block in organic synthesis. The presence of the dioxaborolane moiety allows for the formation of boron-containing intermediates that are crucial in various chemical reactions such as:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The fluoro group enhances electrophilicity, facilitating further functionalization of the aromatic ring. This property is exploited in the development of new materials and biologically active molecules .

Medicinal Chemistry

In the realm of medicinal chemistry, tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has shown promise as a precursor for developing novel therapeutic agents:

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit anticancer properties. Its ability to modify biological targets through selective reactivity makes it a candidate for drug development aimed at treating various cancers .

- Biological Activity : The incorporation of boron into organic molecules has been associated with enhanced biological activity. Studies have suggested that compounds containing boron can interact with biological systems in unique ways, potentially leading to new treatments for diseases such as diabetes and inflammation .

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Chemistry : The dioxaborolane group can be utilized in the synthesis of polymers with specific properties such as increased thermal stability and mechanical strength. These materials can be applied in coatings and advanced composites .

- Fluorescent Materials : The fluorinated structure contributes to photophysical properties that are advantageous in creating fluorescent materials used in sensors and imaging technologies .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in a Suzuki coupling reaction to synthesize biaryl compounds with potential applications as pharmaceutical intermediates. The reaction conditions were optimized to achieve high yields and selectivity.

Case Study 2: Anticancer Activity Evaluation

In another investigation focusing on the anticancer potential of boron-containing compounds, derivatives synthesized from tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate were tested against various cancer cell lines. Results indicated significant cytotoxic effects compared to standard treatments.

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorine groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorine atom can enhance the compound’s stability and biological activity by increasing its affinity for target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with structurally analogous derivatives:

† Molecular weight adjusted for ¹³C enrichment (exact value depends on isotopic purity).

Key Findings from Comparative Analysis:

The 2-fluoro substituent enhances electrophilicity at the boron-bound carbon, which may accelerate oxidative addition with palladium catalysts .

Isotopic Labeling :

- The ¹³C₆-labeled benzene ring is unique to the target compound, enabling precise tracking in metabolic pathways or mechanistic studies, unlike unlabeled analogs .

Functional Group Diversity :

- Derivatives with nitrile (CAS 870238-67-8) or hydroxyl (CAS 760990-08-7) groups exhibit divergent reactivity, favoring applications in heterocyclic synthesis or as intermediates for further functionalization.

Synthetic Utility :

- Brominated analogs (e.g., CAS 612835-53-7) serve as precursors for boronate installation, whereas pre-formed boronates like the target compound streamline coupling steps .

Biological Activity

The compound tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 (CAS No. 2304633-99-4) is a fluorinated benzoate derivative that incorporates a boron-containing moiety. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its utility in drug development and other scientific fields.

- Molecular Formula : C17H24BFO4

- Molecular Weight : 322.2 g/mol

- Structure : The compound features a tert-butyl group and a fluorine atom attached to a benzoate structure, which is further connected to a dioxaborolane moiety.

The biological activity of this compound can be attributed to its unique structural features that facilitate various interactions within biological systems. The presence of the fluorine atom and the boron-containing dioxaborolane enhances its reactivity and selectivity in biological processes.

- Anticancer Activity : Preliminary studies suggest that derivatives of fluorinated benzoates exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The incorporation of boron can enhance binding affinity to target enzymes due to boron's ability to form stable complexes with certain biomolecules .

- Bioconjugation Potential : The dioxaborolane moiety allows for bioconjugation applications where the compound can be linked to biomolecules for targeted drug delivery systems or imaging agents in diagnostics .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various fluorinated benzoates in vitro. The results indicated that compounds similar to tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibited IC50 values in the low micromolar range against several cancer cell lines. This suggests potential as a lead compound for further development in cancer therapeutics .

Study 2: Enzyme Interaction

Research investigating the interaction of boron-containing compounds with enzymes has shown that these compounds can effectively inhibit key metabolic enzymes involved in cancer metabolism. This inhibition leads to altered metabolic profiles in cancer cells, suggesting a pathway through which the compound may exert its biological effects .

Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a versatile building block for synthesizing complex organic molecules. |

| Drug Development | Enhances the efficacy and bioavailability of pharmaceutical compounds through structural modification. |

| Materials Science | Used in developing advanced materials such as polymers and coatings due to its stability and reactivity. |

| Bioconjugation | Facilitates attachment of biomolecules for diagnostics and therapeutic applications. |

| Environmental Chemistry | Aids in developing greener chemical processes by enabling less toxic reactions. |

Q & A

Basic: What are the primary research applications of this 13C6-labeled boronate ester in synthetic chemistry?

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds in isotopic labeling studies. The 13C6-labeling enables tracking of molecular fragments in NMR spectroscopy or metabolic pathway analysis, providing insights into reaction mechanisms or biological systems. Its fluorine substituent and boronate ester group enhance reactivity in coupling with aryl halides, while the tert-butyl group improves stability during storage .

Basic: What synthetic methods are reported for preparing isotopically labeled boronate esters like this compound?

A common approach involves palladium-catalyzed borylation under inert conditions. For example:

- Step 1 : Reacting a halogenated precursor (e.g., 4-bromo-2-fluorobenzoate) with bis(pinacolato)diboron in 1,4-dioxane at 90°C for 24 h using potassium acetate as a base (43% yield) .

- Step 2 : Isotopic labeling is achieved by using 13C6-enriched starting materials or intermediates, followed by purification via silica gel chromatography .

Advanced: How can researchers optimize the yield of Suzuki-Miyaura cross-coupling reactions using this 13C6-labeled boronate ester?

Key optimization strategies include:

- Catalyst selection : Use Pd(PPh3)4 or PdCl2(dppf) at 0.5–1 mol% to minimize side reactions .

- Base choice : Potassium carbonate or sodium bicarbonate improves coupling efficiency by maintaining pH and stabilizing the boronate intermediate .

- Solvent system : Anhydrous 1,4-dioxane or THF under inert atmosphere prevents protodeboronation .

- Temperature control : Reflux (90–110°C) ensures complete conversion while avoiding decomposition .

Advanced: What analytical techniques are critical for confirming the structure and isotopic purity of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+Na]+ = 308.2012) and isotopic distribution .

- Multinuclear NMR : 1H/13C/19F NMR identifies chemical shifts (e.g., tert-butyl at δ 1.3 ppm, boronate at δ 1.3–1.4 ppm) and confirms absence of unlabeled peaks .

- IR Spectroscopy : Detects ester carbonyl (C=O) stretching at ~1700 cm⁻¹ .

Advanced: How does the tert-butyl group influence the reactivity and stability of the boronate ester?

The tert-butyl group provides steric protection , reducing hydrolysis and oxidation of the boronate ester during storage. It also minimizes unwanted side reactions in cross-coupling by shielding the boron center. Storage at 0–6°C in anhydrous conditions further enhances stability .

Advanced: What are common side reactions when using fluorinated boronate esters in cross-coupling, and how can they be mitigated?

- Protodeboronation : Addressed by using anhydrous solvents and avoiding protic conditions .

- Homocoupling : Suppressed by limiting excess boronate ester and optimizing catalyst loading .

- Fluorine displacement : Minimized by using electron-deficient aryl partners and low-temperature reactions .

Advanced: How do isotopic labels (13C6) affect the compound’s physicochemical properties and experimental detection?

The 13C6-label does not alter reactivity but enhances detection sensitivity in:

- NMR : Distinct splitting patterns (e.g., 13C-19F coupling) and absence of 12C signals confirm isotopic purity .

- Mass Spectrometry : Characteristic isotopic clusters (e.g., 6×13C enrichment) differentiate labeled vs. unlabeled species .

Advanced: What are the challenges in characterizing intermediates during synthesis, and how are they resolved?

- Low-Yield Intermediates : Use preparative TLC or column chromatography (hexane/EtOAc gradients) for isolation .

- Complex NMR Signals : Employ 2D NMR (HSQC, HMBC) to resolve overlapping peaks in polycyclic intermediates .

- Isotopic Contamination : Strict control of 13C-enriched reagents and rigorous purification (e.g., recrystallization) ensure purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.